2-(6-Bromo-2-pyridinyl)morpholine
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Overview
Description
2-(6-Bromo-2-pyridinyl)morpholine is a heterocyclic organic compound that features a bromine atom attached to the pyridine ring and a morpholine ring fused to the pyridine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Bromo-2-pyridinyl)morpholine typically involves the bromination of 2-pyridylmorpholine. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position on the pyridine ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control the reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(6-Bromo-2-pyridinyl)morpholine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the pyridine and morpholine rings.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridylmorpholine derivatives .
Scientific Research Applications
2-(6-Bromo-2-pyridinyl)morpholine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Researchers use it to study the interactions of brominated pyridine derivatives with biological targets.
Mechanism of Action
The mechanism of action of 2-(6-Bromo-2-pyridinyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the morpholine ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-6-morpholinopyridine
- 4-(5-Bromopyridin-2-yl)morpholine
- 4-((6-Bromopyridin-2-yl)methyl)morpholine
Uniqueness
2-(6-Bromo-2-pyridinyl)morpholine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H13BrCl2N2O |
---|---|
Molecular Weight |
316.02 g/mol |
IUPAC Name |
2-(6-bromopyridin-2-yl)morpholine;dihydrochloride |
InChI |
InChI=1S/C9H11BrN2O.2ClH/c10-9-3-1-2-7(12-9)8-6-11-4-5-13-8;;/h1-3,8,11H,4-6H2;2*1H |
InChI Key |
ZSYMNJFINBSDNF-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1)C2=NC(=CC=C2)Br.Cl.Cl |
Origin of Product |
United States |
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